molecular formula C19H21NO2 B015293 tert-Butyl 2-((diphenylmethylene)amino)acetate CAS No. 81477-94-3

tert-Butyl 2-((diphenylmethylene)amino)acetate

Cat. No. B015293
CAS RN: 81477-94-3
M. Wt: 295.4 g/mol
InChI Key: YSHDPXQDVKNPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-((diphenylmethylene)amino)acetate is a chemical compound with varied applications in organic synthesis. It is known for its unique structural and chemical characteristics, making it a subject of interest in chemical research.

Synthesis Analysis

The synthesis of tert-Butyl 2-((diphenylmethylene)amino)acetate involves the reaction of derivatives of (diphenylmethylene-amino) acetic acid with various reagents. For instance, these derivatives react with carbon disulfide in the presence of bases like NaH and t-BuONa, leading to the formation of ketene dithioacetals after alkylation (Dölling et al., 1993).

Molecular Structure Analysis

The molecular structure of a derivative, Methyl 2-(diphenylmethyleneamino)-2-(1,3-dithiane-2-ylidene) acetate, was characterized by X-ray structure determination. This compound features a 2-aza-1,3-butadiene fragment with two well-localized double bonds and a significantly non-planar C=N-C=C group (Dölling et al., 1993).

Chemical Reactions and Properties

tert-Butyl 2-((diphenylmethylene)amino)acetate participates in various chemical reactions, including Michael additions and reaction with β-substituted α,β-unsaturated esters, leading to products like trans-3-substituted pyroglutamic acid ester (Cheng et al., 2023).

Physical Properties Analysis

While specific studies on the physical properties of tert-Butyl 2-((diphenylmethylene)amino)acetate are limited, related research indicates that similar compounds exhibit varied solubilities in organic solvents and can form transparent, tough, and flexible films (Li et al., 2016).

Chemical Properties Analysis

The compound's chemical properties are influenced by its functional groups. For example, the presence of the tert-butyl group can impart significant reactivity and stability to the molecule, as observed in similar compounds (Ogasa et al., 2023).

properties

IUPAC Name

tert-butyl 2-(benzhydrylideneamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-19(2,3)22-17(21)14-20-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHDPXQDVKNPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350810
Record name tert-Butyl N-(diphenylmethylidene)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-((diphenylmethylene)amino)acetate

CAS RN

81477-94-3
Record name tert-Butyl N-(diphenylmethylidene)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Diphenylmethylene)glycine tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of t-butyl 2-aminoacetate (113.7 g, 866.8 mmol, 1.0 equiv) in toluene (1000 mL) was combined with benzophenone (157.9 g, 866.5 mmol, 1.0 equiv) and 4-methylbenzenesulfonic acid (14.9 g, 86.5 mmol, 0.1 equiv). The resulting solution was heated to reflux overnight. The mixture was then concentrated in vacuo to 600 mL. The mixture was cooled to 15° C. with a water/ice bath. The product precipitated and the solids were collected by filtration. The solids was washed with petroleum ether (5×150 mL) to yield t-butyl 2-(diphenylmethyleneamino)acetate (125 g) as a white solid.
Quantity
113.7 g
Type
reactant
Reaction Step One
Quantity
157.9 g
Type
reactant
Reaction Step Two
Quantity
14.9 g
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of glycine t-butyl ester hydrochloride (10 g, 59.65 mmol) in 250 mL of dichloromethane is treated with benzophenoneimine (10.8 g, 59.6 mmol) at RT. After 16 h, the mixture is washed with brine, dried over anhydrous MgSO4 and concentrated to give benzhydrylideneaminoacetic acid t-butyl ester as a white solid (16.1 g, 91%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In a 50-mL round-bottom flask equipped with a water-jacketed condensor and magnetic stirring bar, a mixture of t-butyl chloroacetate (10 g, 66.4 mmole), benzophenone imine (8.02 g, 44.3 mmole), and anhydrous potassium carbonate (9.18 g, 66.4 mmole) was stirred overnight at 110° C. Using a course Buchner funnel, the solid inorganic salts were removed from the solution by filtration and the solids were washed with ethyl acetate (2×25 mL). The combined filtrates were diluted with ethyl acetate to a total volume of 100 mL. The organic mixture was washed with water (3×100 mL), dried (Na2SO4), filtered, and the solvent was removed in vacuo. The crude residue was recrystallized with hexanes to afford white crystals (5.24 g, 40%): m.p. 114–115° C. (Lit. m.p. 111–112° C.).3 1H-NMR (CDCl3) δ 1.46 (s, 9H), 4.12 (s, 2H), 7.18 (m, 2H), 7.34 (m, 3H), 7.45 (m, 3H), 7.66 (m, 2H). 13C-NMR (CDCl3) δ 28.13, 56.37, 80.99, 127.74, 128.01, 128.27, 128.61, 128.73, 128.76, 130.05, 130.34, 132.39, 136.25, 139.45, 169.82, 171.48
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.02 g
Type
reactant
Reaction Step One
Quantity
9.18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
40%

Synthesis routes and methods IV

Procedure details

A solution of benzophenone imine (106.2 g; 587 mmol) and tert-butyl 2-aminoacetate hydrochloride (98.3 g; 587 mmol) in dichloromethane (1 L; HPLC grade) was stirred at ambient temperature for 20 hours. The reaction mixture was partitioned between dichloromethane (0.5 L) and water (1.5 L) and the layers were separated. The aqueous phase was extracted with dichloromethane (0.5 L) and the combined organic layers were dried (MgSO4), filtered and concentrated in vacuo to give a slightly off-white solid. The resulting solid was triturated with n-hexane to give 141 g (83.1%) of the title product as a white solid. 1H-NMR (CDCl3, 400 MHz) δ 7.62 (d, 2H, ArH), 7.21-7.42 (m, 6H, ArH), 7.13 (d, 2H, ArH), 4.05 (s, 2H, CH2), 1.41 (s, 9H, C(CH3)3); 13C-NMR (CDCl3, 100 MHz) δ 171.5, 169.8, 139.4, 136.2, 130.4, 128.8, 128.7, 128.6, 128.0, 127.7, 81.4, 56.3, 28.1.
Quantity
106.2 g
Type
reactant
Reaction Step One
Quantity
98.3 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Yield
83.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-((diphenylmethylene)amino)acetate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-((diphenylmethylene)amino)acetate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 2-((diphenylmethylene)amino)acetate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 2-((diphenylmethylene)amino)acetate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 2-((diphenylmethylene)amino)acetate

Q & A

ANone: The molecular formula is C19H21NO2, and the molecular weight is 295.38 g/mol.

ANone: This compound serves as a versatile building block for synthesizing various α-amino acid derivatives. Its structure allows for diverse chemical transformations, making it valuable in pharmaceutical and chemical research. [, , , , , , , , , , , , , , , , , , ]

ANone: It acts as a substrate in enantioselective alkylation reactions, leading to optically active α-amino acids. This is crucial for producing pharmaceuticals and other bioactive compounds where chirality is paramount. [, , , , , , , , , , , , , , , , , , ]

ANone: Chiral phase-transfer catalysts, particularly those derived from cinchona alkaloids, have proven effective. Additionally, cyclopeptoids [], dimeric Cinchona alkaloid salts [, ], and spiro-type quaternary ammonium bromides [] have shown promising results.

ANone: Factors include the catalyst structure, solvent, base, temperature, and steric and electronic properties of the alkylating agent. Optimizing these parameters is essential for achieving high enantiomeric excesses. [, , , , , , , , , , , , , , , , , , ]

ANone: Yes, it has been successfully used in Michael additions [] and aldol reactions [] under appropriate catalytic conditions.

ANone: Solvent choice significantly influences reaction rates and selectivities. Toluene is commonly employed, but other solvents like acetonitrile [] have also been explored.

ANone: Introducing electron-withdrawing or electron-donating groups on the phenyl rings can alter the reactivity of the molecule in alkylation reactions. []

ANone: Common techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC). [, , , ] HPLC plays a crucial role in determining enantiomeric purity when chiral products are formed. [, ]

ANone: Derivatives of this compound have been used in the synthesis of biologically active molecules like (-)-lemonomycin [], and radiolabeled amino acids like L-lactic acid [], L-tryptophan [], and 6-fluoro-L-DOPA [], highlighting its utility in medicinal chemistry and radiopharmaceutical research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.